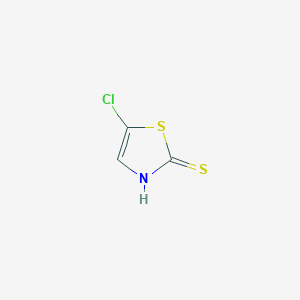

5-Chlorothiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazoles and thiazoles are types of heterocyclic compounds that contain a five-membered C3NS ring . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Synthesis Analysis

The synthesis of benzothiazole and thiazole derivatives often involves multistep processes or one-pot procedures . These methods are being developed with an emphasis on green chemistry principles and the use of simple reagents .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The exact structure can vary depending on the specific compound and its substituents .Chemical Reactions Analysis

Thiol groups in these compounds can undergo various chemical reactions, including oxidation and reactions with other functional groups . These reactions can be used to modify the compounds or to create new compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by their molecular structure and the presence of functional groups . Techniques such as spectroscopic analysis can be used to study these properties .Scientific Research Applications

Enzyme Inhibition and Protein Profiling

Isothiazolones, including 5-chloroisothiazolones, selectively inhibit thiol-dependent enzymes like cysteine protease cathepsin B and the histone acetyltransferase PCAF. Their utility extends to probes for activity-based protein profiling, as demonstrated by covalent binding to cathepsin B (Wisastra et al., 2011).

Synthesis of Derivatives and New Compounds

A method for synthesizing 4-tosyl-5-chlorothiazole-2-thiol derivatives has been developed. This method involves cyclocondensation, methylation, and oxidation processes to create new thiazole derivatives, characterized by IR and NMR spectroscopy (Kornienko et al., 2014).

Photocatalysis

Water-dispersible alkyne-bearing conjugated microporous poly-benzothiadiazoles, synthesized using thiol-yne chemistry, demonstrate potential in photosensitized singlet oxygen generation in water. This highlights their role as heterogeneous photocatalysts for organic transformations (Urakami et al., 2013).

Antimicrobial Activity

Novel quaternary ammonium salts with 5-phenyl-1,3,4-oxadiazole-2-thiol and related derivatives have been synthesized and shown potent antimicrobial effects against common pathogens, providing new insights into antimicrobial agent design (Xie et al., 2017).

Heterocyclic Ring Systems

The development of new heterocyclic ring systems, such as thiazolo[4′,5′,4,5]thieno[3,2-d]pyrimidine, has been achieved using 5-chlorothiazole-2-thiol derivatives. These synthetic pathways involve reactions with various compounds and offer opportunities for creating novel molecular structures (Athmani & Iddon, 1992).

Corrosion Inhibition

Studies on 5-amino 1,3,4-thiadiazole-2-thiol (a related thiazole compound) have demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments. This involves electrochemical and surface studies, offering insights into protective mechanisms for metal surfaces (Ouici et al., 2017).

Analytical Method Development

Research has been conducted to develop and validate analytical methods, such as RP-HPLC-FLD, for determining novel drug candidates related to this compound. This contributes to quality control and preformulation studies in pharmaceutical research (Shehzadi et al., 2018).

Thiol-Quantification in Enzyme Assays

Alternatives to Ellman's reagent for thiol quantification in enzyme assays have been explored, focusing on derivatives of 5-thio-2-nitrobenzoic acid. These studies are significant for enhancing the sensitivity and practicality of enzyme assays in drug discovery and biological research (Maeda et al., 2005).

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its biological target, some benzothiazole derivatives have been found to inhibit quorum sensing in bacteria . Quorum sensing is a type of bacterial communication that can influence various processes, including biofilm formation and virulence .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-chloro-3H-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNS2/c4-2-1-5-3(6)7-2/h1H,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNGCSPEXIYXLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=S)N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1503361-48-5 |

Source

|

| Record name | 5-chloro-1,3-thiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2822493.png)

![Cis-(Hexahydro-Cyclopenta[C]Pyrrol-3A-Yl)-Carbamic Acid Tert-Butyl Ester](/img/structure/B2822496.png)

![[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol](/img/structure/B2822498.png)

![1-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2822501.png)

![3-(5-(1-(benzo[d]thiazole-6-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2822505.png)

![1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2822506.png)

![methyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2822507.png)